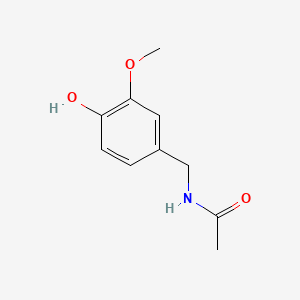

N-(4-Hydroxy-3-methoxybenzyl)acetamide

Vue d'ensemble

Description

“N-(4-Hydroxy-3-methoxybenzyl)acetamide” is a chemical compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a monoisotopic mass of 195.089539 Da . It is also known by other names such as “Acetamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-” and "N-vanillylacetamide" .

Synthesis Analysis

The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide involves the use of p-toluidine and o-vanillin, which are mixed to form orange spikes. The imine is then dissolved in 95% methanol and stirred. The reduction is carried out with sodium borohydride, added in small increments, resulting in a colorless product .Molecular Structure Analysis

The molecular structure of “N-(4-Hydroxy-3-methoxybenzyl)acetamide” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound has a molar refractivity of 52.6±0.3 cm³ and a polarizability of 20.9±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

“N-(4-Hydroxy-3-methoxybenzyl)acetamide” has a density of 1.2±0.1 g/cm³, a boiling point of 435.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 71.9±3.0 kJ/mol and a flash point of 217.3±25.9 °C .Applications De Recherche Scientifique

Polymer Chemistry and Material Science

Acetamides find use as plasticizers in polymer synthesis. Researchers explore incorporating N-(4-Hydroxy-3-methoxybenzyl)acetamide into polymer matrices to improve material properties, such as flexibility, durability, or biodegradability.

For additional resources, you can explore the research articles on N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide here and the quantum chemical computations related to similar compounds here . You can also find related products for scientific research at Sigma-Aldrich . 📚

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that acetamides, like this compound, are commonly used in syntheses as plasticizers . Amination, the process of adding an amine group to a molecule, can be a powerful method of reducing functional groups .

Biochemical Pathways

The synthesis of imines, amines, and amides is fundamental to our understanding of biological pathways . Several naturally occurring amines such as serotonin and epinephrine function as neurotransmitters in the body .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Action Environment

One study mentions that ruthenium, a metal often used in similar compounds, can adapt to the physiological environment .

Propriétés

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-6-8-3-4-9(13)10(5-8)14-2/h3-5,13H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHHDIOOTMACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345757 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53527-04-1 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

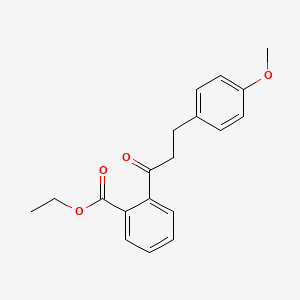

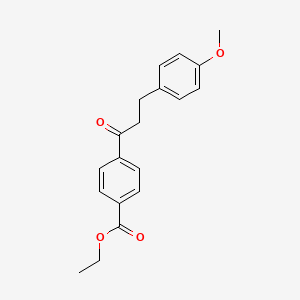

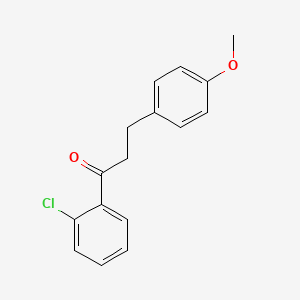

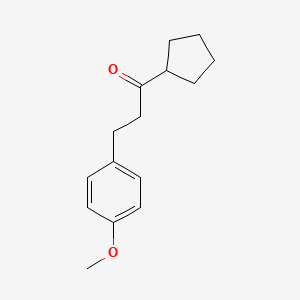

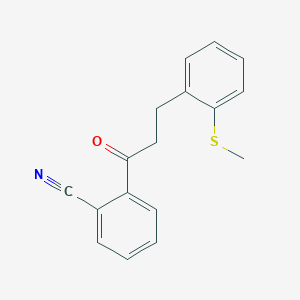

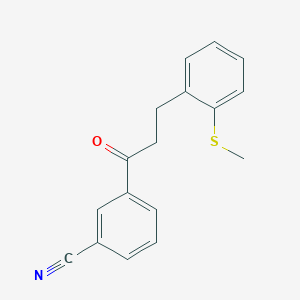

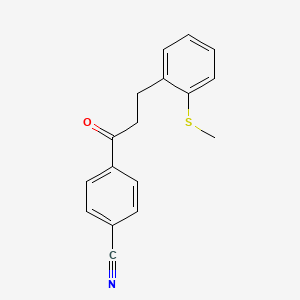

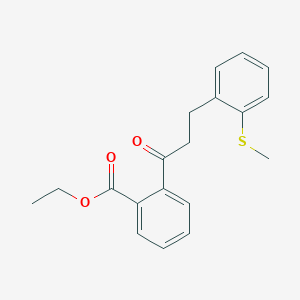

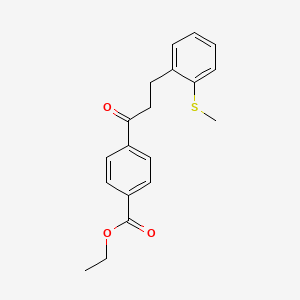

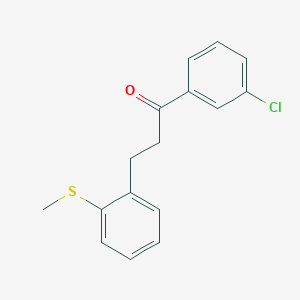

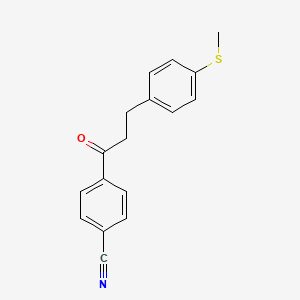

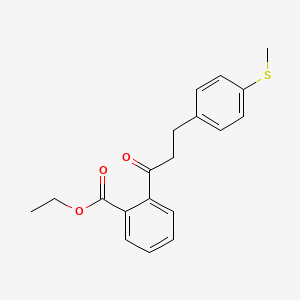

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.